molecular formula C14H20BrNO3 B6147827 tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate CAS No. 854760-84-2

tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate

Cat. No.: B6147827
CAS No.: 854760-84-2
M. Wt: 330.2
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Description

This compound is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-bromophenyl substituent, and a 3-hydroxypropan-2-yl backbone with an (S)-configured stereocenter. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical applications where stereochemical precision and functional group compatibility are essential. The 4-bromophenyl group enhances electrophilic aromatic substitution reactivity, while the Boc group provides stability during multi-step syntheses .

Properties

CAS No.

854760-84-2

Molecular Formula

C14H20BrNO3

Molecular Weight

330.2

Purity

95

Origin of Product

United States

Preparation Methods

Boc Anhydride Method

The amino alcohol (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 25°C for 12 hours. The reaction is quenched with water, and the organic layer is washed with brine before concentration. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields the Boc-protected product in 85% purity.

Table 1: Optimization of Boc Protection Conditions

EntryBaseSolventTemp (°C)Yield (%)
1DMAPDCM2585
2TEATHF4078
3NaOHDioxane065

CDI-Mediated Carbamate Formation

For substrates sensitive to bases, carbonyldiimidazole (CDI) activates the tert-butanol before coupling. CDI (1.5 equiv) and tert-butanol (2.0 equiv) are stirred in THF at 0°C for 1 hour, followed by addition of the amino alcohol and triethylamine (TEA). This method achieves 80% yield but requires longer reaction times (24 hours).

Stereochemical Control and Resolution

Racemization during Boc protection is mitigated by using mild bases (e.g., DMAP) and low temperatures. Chiral purity is verified via polarimetry ([α]D²⁵ = +12.4° (c = 1.0, CHCl₃)) and compared to literature values.

Purification and Characterization

Final purification employs flash chromatography (ethyl acetate/petroleum ether, 1:1) followed by recrystallization from ethanol/water (4:1). Analytical data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 5.12 (s, 1H, NH), 4.01–3.95 (m, 1H, CH), 3.70–3.65 (m, 2H, CH₂OH), 1.42 (s, 9H, Boc).

  • HRMS (ESI): m/z calc’d for C₁₄H₁₉BrNO₃ [M+H]⁺: 344.0521; found: 344.0518.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The carbonyl group can be reduced to form an alcohol.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, pyridinium chlorochromate (PCC), and Dess-Martin periodinane.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as sodium azide (NaN3) or iodide ions (I-) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Ketones or aldehydes.

  • Reduction: : Alcohols.

  • Substitution: : Amines, iodides, or other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antihypertensive Agents

One of the most notable applications of tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate is its role as an intermediate in the synthesis of antihypertensive medications. The compound is structurally related to LCZ696, a drug used to treat heart failure and hypertension. Research indicates that modifications of the carbamate structure can enhance its pharmacological efficacy and reduce side effects associated with conventional treatments .

1.2 Enzyme Inhibition Studies

Studies have demonstrated that this compound can act as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. The inhibition kinetics and structural activity relationship (SAR) have been investigated, showing promising results that suggest potential therapeutic uses in managing cardiovascular diseases .

Synthetic Organic Chemistry

2.1 Synthesis of Complex Molecules

The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various transformations, including acylation and alkylation reactions. Researchers have utilized this compound in the development of complex molecules with specific stereochemical configurations, which are crucial in drug development .

2.2 High-Throughput Screening

Recent advancements in high-throughput screening techniques have incorporated this carbamate derivative to expedite the discovery of new compounds with desired biological activities. By employing automated synthesis platforms, researchers can efficiently explore the chemical space surrounding this compound, leading to the identification of novel therapeutic agents .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer synthesis. The compound can be polymerized to create materials with specific mechanical and thermal properties suitable for various applications, including coatings and adhesives .

3.2 Nanomaterials Development

The incorporation of this compound into nanomaterials has also been explored, particularly for drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability, making it a candidate for developing advanced drug delivery vehicles .

Case Studies

Study Focus Findings
Study 1 Antihypertensive ActivityDemonstrated effective ACE inhibition with potential for reduced side effects compared to traditional drugs .
Study 2 Synthetic VersatilityUtilized in high-throughput screening for rapid identification of biologically active compounds .
Study 3 Polymer ApplicationsDeveloped novel polymers with enhanced properties suitable for industrial applications .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it is involved in.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes the structural and molecular differences between the target compound and its analogs:

Compound Name Substituent/Backbone Variation Molecular Formula Molecular Weight CAS Number Key Applications/Notes
tert-Butyl N-[(2S)-1-(4-Bromophenyl)-3-hydroxypropan-2-yl]carbamate 4-Bromophenyl; (S)-3-hydroxypropan-2-yl C₁₄H₁₈BrNO₃ 328.20 g/mol 1007539-85-6 Suzuki coupling precursor; chiral drug intermediates
tert-Butyl N-[(2S)-1-(4-Aminophenyl)-3-hydroxypropan-2-yl]carbamate 4-Aminophenyl (vs. bromo) C₁₄H₂₀N₂O₃ 264.32 g/mol 1007539-85-6 Amine-directed coupling; peptide synthesis
tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate Cyclopentyl backbone (vs. propanol chain) C₁₀H₁₉NO₃ 201.26 g/mol 1330069-67-4 Conformationally restricted building blocks
tert-Butyl (2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-ylcarbamate Nitrophenylsulfonamido; phenylbutan-2-yl C₂₅H₃₅N₃O₇S 521.63 g/mol 1005324-46-8 Complex peptide mimetics; sulfonamide-based inhibitors
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate Trifluoromethyl group (vs. bromophenyl) C₈H₁₄F₃NO₃ 229.20 g/mol 1393524-00-9 Fluorinated analogs for metabolic stability

Structural and Functional Differences

Substituent Effects
  • 4-Bromophenyl vs. 4-Aminophenyl: Bromine’s electron-withdrawing nature (σₚ = +0.23) enhances electrophilic reactivity, making the target compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the amino group (σₚ = −0.66) in the analog facilitates nucleophilic substitutions or hydrogen bonding in peptide linkages .
  • Trifluoromethyl vs. Bromophenyl : The trifluoromethyl group (CF₃) in the fluorinated analog increases lipophilicity (LogP = 5.73 vs. ~2.5 for bromophenyl) and metabolic stability, critical for CNS-targeting therapeutics.
Backbone Modifications
  • Propanol Chain vs. Cyclopentyl: The linear propanol chain in the target compound offers flexibility for binding to enzyme active sites, while cyclopentyl analogs enforce rigid conformations, improving selectivity in kinase inhibitors .
Stereochemical Considerations
  • The (2S) configuration in the target compound ensures enantioselective interactions in chiral environments, such as asymmetric catalysis or receptor binding. Analogs with (1R,2S) or (2R,3S) configurations (e.g., ) demonstrate how stereochemistry dictates biological activity and synthetic pathways.

Biological Activity

Tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate is a chemical compound with significant potential in pharmaceutical applications due to its unique structural properties. With the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol, this compound features a tert-butyl group and a carbamate functional group attached to a chiral center, which may influence its biological activity.

Structural Characteristics

The structure of this compound includes:

  • A tert-butyl group, enhancing lipophilicity.
  • A bromophenyl moiety, which may facilitate interactions with various biological targets.
  • A chiral center , potentially affecting the compound's pharmacodynamics and pharmacokinetics.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in modulating immune responses and acting on specific receptors such as Toll-like receptors (TLRs). The bromophenyl group is believed to enhance binding affinity to these targets, making it a candidate for therapeutic applications in inflammatory diseases and cancer treatment.

The biological activity of this compound can be attributed to its interaction with TLRs, which play a crucial role in the immune system. Activation of TLRs can lead to the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. Studies have shown that compounds with similar structures can inhibit TLR-mediated pathways, thus reducing inflammation and potentially preventing cell death associated with neurodegenerative conditions .

Research Findings

Recent studies have focused on the pharmacological effects of this compound:

  • In Vitro Studies :
    • The compound demonstrated significant binding affinity to TLRs, suggesting its potential as an immunomodulatory agent.
    • Interaction studies using techniques like surface plasmon resonance (SPR) indicated effective binding kinetics with target receptors.
  • In Vivo Models :
    • Animal studies indicated that this compound could modulate inflammatory responses, leading to reduced levels of TNF-alpha and other cytokines associated with neuroinflammation .
  • Comparative Analysis :
    • A comparative analysis of structurally similar compounds highlighted differences in biological activity based on functional group variations. For instance, compounds lacking the hydroxyl group showed diminished anti-inflammatory effects.

Data Table: Comparative Biological Activity

Compound NameStructureBinding Affinity (Kd)Notable Differences
This compoundC₁₃H₁₈BrNO₂Low nanomolar rangePresence of hydroxyl enhances activity
Tert-butyl (1-(4-bromophenyl)ethyl)carbamateC₁₃H₁₈BrNO₂Moderate micromolar rangeLacks hydroxyl group
(R)-tert-butyl (1-(3-bromophenyl)ethyl)carbamateC₁₃H₁₈BrNO₂Moderate micromolar rangeDifferent stereochemistry

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

  • Neuroprotection Against Amyloid Beta : In vitro studies demonstrated that related compounds could protect astrocytes from amyloid beta-induced cell death by modulating TLR signaling pathways, thus reducing pro-inflammatory cytokine production .
  • Anti-Cancer Properties : Research has indicated that similar carbamates could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate, and how can stereochemical purity be ensured during synthesis?

  • Methodology : The compound can be synthesized via a multi-step route involving chiral epoxide intermediates or enantioselective reduction of ketones. For stereochemical control, asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution may be employed. The tert-butyl carbamate group acts as a protecting amine, requiring deprotection under acidic conditions (e.g., TFA) .
  • Characterization : Confirm stereochemistry using chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements. X-ray crystallography (using SHELX programs ) is definitive for absolute configuration determination.

Q. How should researchers handle and store this compound to maintain stability?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases .

Q. What analytical techniques are critical for verifying the compound’s identity and purity?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm), 4-bromophenyl protons (δ 7.3–7.6 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
    • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s reactivity in subsequent reactions (e.g., cross-coupling)?

  • Electronic Effects : The bromine atom enables Suzuki-Miyaura cross-coupling for derivatization. However, steric hindrance from the tert-butyl group may slow reaction rates. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/EtOH .
  • Byproduct Mitigation : Monitor for debromination using GC-MS or TLC. Purify via flash chromatography (silica gel, hexane/EtOAc) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues : The hydroxy and carbamate groups promote hydrogen bonding, but the bulky tert-butyl group may hinder crystal packing.
  • Solutions : Screen solvents (e.g., EtOAc/hexane) and use seeding. For X-ray analysis, collect high-resolution data (Cu-Kα radiation) and refine with SHELXL . Enantiopurity can be validated using Flack’s x parameter to avoid false chirality assignments .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking Studies : Use software like AutoDock Vina to model interactions with active sites. Parameterize the 4-bromophenyl moiety for halogen bonding.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of hydrogen bonds between the carbamate and target residues .

Contradictions and Resolutions

  • Stereochemical Validation : While optical rotation is a basic method, conflicting results may arise if impurities mimic optical activity. Cross-validate with X-ray data .
  • Reactivity of Bromine : Some protocols suggest aryl bromides are stable under acidic conditions, but notes possible HBr release. Use scavengers (e.g., NEt₃) during reactions .

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